Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via a ketone bridge to a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy moiety. This structure combines aromatic, heterocyclic, and ether functionalities, which are common in bioactive molecules targeting enzymes or receptors. While direct biological data for this compound is unavailable in the provided evidence, structural analogs demonstrate antibacterial, kinase inhibitory, and tubulin-binding activities .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-2-5-16(19-18-11)24-13-6-7-20(9-13)17(21)12-3-4-14-15(8-12)23-10-22-14/h2-5,8,13H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOLYZACMVGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents. They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction results in changes in the cell cycle, specifically causing cell cycle arrest at the S phase.
Biochemical Pathways
The affected pathway is the cell cycle regulation pathway . By interacting with tubulin and disrupting microtubule assembly, the compound interferes with the normal progression of the cell cycle. This leads to downstream effects such as cell cycle arrest and induction of apoptosis.
Pharmacokinetics
The compound’s anticancer activity against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells. These effects contribute to its anticancer activity.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring through an ether bond, with a 6-methylpyridazine substituent. This unique arrangement contributes to its biological activity.
Synthesis
Various synthetic routes have been developed for this compound, typically involving Pd-catalyzed C-N cross-coupling reactions. Here is an overview of one such method:
-
Starting Materials :
- Benzo[d][1,3]dioxole derivatives
- 6-methylpyridazine
- Pyrrolidine derivatives
-
Reagents :
- Palladium catalyst
- Base (e.g., potassium carbonate)
-
Procedure :
- Combine the starting materials in a solvent under nitrogen atmosphere.
- Heat the mixture to facilitate the reaction.
- Purify the product using column chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it affects various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (Leukemia) | 328 | Induces apoptosis and cell cycle arrest at S phase |
| MIA PaCa-2 (Pancreatic) | 644 | Targets microtubule assembly |
| LNCaP (Prostate) | Varies | Modulates signaling pathways related to growth |
The compound's ability to induce apoptosis and arrest the cell cycle suggests that it interferes with cellular processes critical for cancer progression.
Mechanistic Studies
Mechanistic studies have revealed that the compound may exert its effects by:
- Modulating Microtubule Dynamics : Similar compounds are known to disrupt microtubule formation, leading to cell cycle arrest during mitosis.
- Inducing Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, indicating potential therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzo[d][1,3]dioxole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | Alcohol functional group | Antimicrobial and anticancer properties |
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Incorporates thiophene | Inhibits angiogenesis; overcomes chemoresistance |
| Bis-benzo[d][1,3]dioxol derivatives | Multiple dioxole units | Significant cytotoxic effects against cancer cell lines |
This comparison illustrates the versatility of the benzo[d][1,3]dioxole structure in medicinal chemistry and highlights the unique attributes of the compound under study.
Case Studies
Recent studies have focused on enhancing the delivery mechanisms for this compound through nanoparticle conjugation. These studies aim to improve specificity and reduce off-target effects:
-
Nanoparticle Conjugation :
- Researchers have explored conjugating benzo[d][1,3]dioxol derivatives with nanoparticles to enhance targeted delivery.
- In vitro studies demonstrated improved uptake by cancer cells while minimizing effects on healthy tissues.
-
In Vivo Efficacy :
- Animal models treated with nanoparticle-conjugated formulations exhibited reduced tumor sizes compared to controls.
- These findings suggest that optimizing delivery systems could significantly enhance therapeutic outcomes.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzo[d][1,3]dioxole derivatives are known to target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism typically involves modulation of microtubule assembly, affecting the mitotic phase of the cell cycle .
Case Studies
- Structure-Activity Relationship (SAR) Studies : These studies have been conducted to optimize the anticancer properties of benzo[d][1,3]dioxole derivatives. By modifying the substituents on the core structure, researchers have developed analogs with improved potency and selectivity for cancer cells.
- High-throughput Screening : The compound is included in molecular libraries for high-throughput screening against various biological targets. This approach aims to identify potential therapeutic leads for cancer treatment.
Antibacterial Activity
Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has also been evaluated for its antibacterial properties. A series of related compounds have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria.
Experimental Findings
- In studies comparing the antibacterial efficacy of various derivatives, certain compounds demonstrated minimal inhibitory concentrations (MICs) as low as 80 nM against sensitive strains like Sarcina and Staphylococcus aureus.
Drug Delivery Systems
The compound's unique structure allows it to be utilized in advanced drug delivery systems. Researchers have explored its conjugation with nanoparticles or other delivery vehicles to enhance targeting specificity and reduce off-target effects.
Results from Research
- Enhanced delivery to target sites has been observed in vitro and in vivo, demonstrating the potential of this compound in improving drug delivery technologies.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action.
Focus Areas
- Binding affinity studies assess how well this compound inhibits enzymes or receptors involved in tumor growth or angiogenesis. Such interactions are vital for determining therapeutic effects and optimizing drug design.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | Contains a benzo[d][1,3]dioxole moiety; alcohol functional group | Antimicrobial and anticancer properties |
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Incorporates thiophene; exhibits anti-cancer activity | Inhibits angiogenesis; overcomes chemoresistance |
| Bis-benzo[d][1,3]dioxol derivatives | Contains multiple benzo[d][1,3]dioxole units | Significant cytotoxic effects against cancer cell lines |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d][1,3]dioxol-5-yl group is a conserved feature in many pharmacologically active compounds. Key structural differences arise in the heterocyclic substituents and their functional groups:
Key Observations :
- Heterocyclic Core: The target compound’s pyrrolidine core contrasts with pyrazole (6f), pyrazoline (3s), and quinoline (F7) systems. Pyrrolidine’s flexibility may enhance binding to sterically demanding targets compared to rigid quinoline .
- Ether vs.
- Electron-Withdrawing Groups : Bromo substitution in increases electrophilicity, whereas the target’s methylpyridazine ether may enhance π-stacking interactions.
Key Observations :
Spectroscopic and Physical Properties
IR and NMR data from analogs provide insights into functional group behavior:
Preparation Methods
Nucleophilic Substitution on Pyrrolidin-3-ol
The pyrrolidine intermediate is synthesized via nucleophilic substitution between pyrrolidin-3-ol and 3-chloro-6-methylpyridazine. This reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) with a base such as potassium carbonate to deprotonate the alcohol and facilitate displacement.
Example Protocol
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction offers superior regiocontrol. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the alcohol for coupling with 6-methylpyridazin-3-ol.
Example Protocol
- Reactants : Pyrrolidin-3-ol (1.0 equiv), 6-methylpyridazin-3-ol (1.1 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv).
- Solvent : THF, 0°C to room temperature, 24 hours.
- Yield : 50–65%.
Preparation of Benzo[d]dioxol-5-yl Carbonyl Derivatives
Synthesis of Piperonylic Acid Chloride
The benzo[d]dioxol-5-yl carbonyl group is introduced via its acid chloride, generated from piperonylic acid (benzo[d]dioxole-5-carboxylic acid) using oxalyl chloride.
Example Protocol
- Reactants : Piperonylic acid (1.0 equiv), oxalyl chloride (2.0 equiv), catalytic DMF.
- Solvent : Dichloromethane, 0°C to room temperature, 1 hour.
- Workup : Evaporation under reduced pressure to isolate the acid chloride as a yellow solid.
- Yield : >90%.
Coupling Strategies for Methanone Formation
Amide Bond Formation via Acid Chloride
The acid chloride reacts with 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine in the presence of a base to form the target methanone.
Example Protocol
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, coupling agents like EDCI and HOAt enable amide formation under milder conditions.
Example Protocol
- Reactants : Piperonylic acid (1.0 equiv), EDCI (1.1 equiv), HOAt (1.1 equiv), 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine (1.2 equiv), DIPEA (3.0 equiv).
- Solvent : DMF, room temperature, 16 hours.
- Yield : 45–50% (analogous to).
Optimization and Yields
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride + Pyridine | DCM, 0°C to RT | 80 | 95 |
| EDCI/HOAt + DIPEA | DMF, RT, 16 hrs | 45 | 90 |
Solvent and Temperature Effects
- Dichloromethane : Higher yields due to better solubility of intermediates.
- DMF : Suitable for carbodiimide-mediated coupling but requires extensive purification.
Alternative Synthetic Routes
Petasis Reaction for Pyrrolidine Synthesis
The Petasis reaction constructs the pyrrolidine ring by reacting a cyclic ketone, allylboronate, and ammonia, followed by hydroboration–oxidation.
Example Protocol
Sakurai Reaction for Allylation
The Sakurai reaction introduces an allyl group to cyclic ketones, which is subsequently functionalized into the pyrrolidine ring.
Q & A
Q. Q1. What are the critical steps for synthesizing the pyrrolidin-1-yl methanone core of this compound?
The synthesis involves:
- Coupling reactions : Amide bond formation between the benzo[d][1,3]dioxol-5-yl carbonyl group and the pyrrolidine moiety, often using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Ether linkage formation : Nucleophilic substitution or Mitsunobu reactions to introduce the 6-methylpyridazin-3-yloxy group to the pyrrolidine ring. Solvent selection (e.g., THF or DMF) and temperature control (80–100°C) are critical for yield optimization .
- Purification : Silica gel chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Advanced Synthesis
Q. Q2. How can stereochemical outcomes be controlled during the synthesis of the 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine moiety?
- Chiral catalysts : Use of enantioselective catalysts (e.g., Pd-based systems) during cyclization or substitution steps to favor desired stereoisomers .
- Reaction monitoring : Real-time tracking via -NMR to assess diastereomeric ratios. Adjustments in solvent polarity (e.g., switching from DCM to acetonitrile) may enhance selectivity .
- Computational modeling : Pre-synthesis DFT calculations to predict steric and electronic influences on transition states .
Basic Structural Analysis
Q. Q3. Which spectroscopic techniques are indispensable for characterizing this compound?
- NMR spectroscopy : - and -NMR to confirm connectivity of the benzo[d][1,3]dioxole, pyrrolidine, and pyridazine groups. NOESY experiments resolve spatial proximities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm) and ether (C-O-C, ~1100 cm) functional groups .
Advanced Structural Analysis
Q. Q4. How does X-ray crystallography with SHELX software resolve conformational ambiguities?
- Data collection : High-resolution diffraction data (≤1.0 Å) are processed using SHELXL for refinement. Hydrogen bonding and torsional angles are analyzed to validate the 3D structure .
- Validation tools : Mercury CSD software compares the derived structure with similar compounds in the Cambridge Structural Database (CSD) to identify deviations (e.g., ring puckering in the pyrrolidine moiety) .
Basic Biological Activity
Q. Q5. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates. IC values quantify potency .
- Receptor binding studies : Radioligand displacement assays (e.g., orexin receptors) to assess affinity, with data normalized to control inhibitors .
Advanced Biological Activity
Q. Q6. How can molecular docking predict interactions with biological targets like orexin receptors?
- Target preparation : Retrieve receptor structures (e.g., PDB ID 4S0V) and optimize protonation states using tools like AutoDockTools .
- Docking protocols : Flexible docking with AutoDock Vina or Glide to simulate ligand-receptor interactions. Focus on hydrogen bonding with key residues (e.g., His in OX receptors) .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine predictive models .
Data Contradiction Analysis
Q. Q7. How should discrepancies between computational solubility predictions and experimental data be addressed?
- Solvent parameter adjustment : Recalculate Hansen solubility parameters (δ, δ, δ) using COSMO-RS models to better match experimental solvents (e.g., DMSO vs. ethanol) .
- Polymorph screening : XRPD analysis identifies crystalline forms affecting solubility. Amorphous dispersions may improve bioavailability .
- Validation : Cross-check with HPLC-based solubility assays under controlled pH and temperature .
Advanced Mechanistic Studies
Q. Q8. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- SAR studies : Synthesize analogs with modifications to the benzo[d][1,3]dioxole or pyridazine groups. Compare activity profiles to identify pharmacophores .
- Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization via confocal microscopy .
- Proteomics : SILAC-based mass spectrometry to identify binding partners in cell lysates .
Crystallographic Challenges
Q. Q9. How are ring-puckering effects in the pyrrolidine moiety analyzed crystallographically?
- Puckering parameters : Use Cremer-Pople coordinates to quantify deviations from planarity. Compare with database entries (e.g., CSD) to identify atypical conformations .
- Dynamic effects : Variable-temperature crystallography (100–300 K) assesses thermal motion and pseudorotation pathways .
Stability and Degradation
Q. Q10. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Use Arrhenius plots to extrapolate shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
